dGK-Dependent Activation Confers Full Cytotoxicity in dCK-Deficient Cells, in Contrast to Gemcitabine
In human leukemia CCRF-CEM cells, dFdG achieves an IC50 of 0.01 µM after 72 h of continuous incubation. A CCRF-CEM subline genetically deficient in deoxycytidine kinase (dCK) showed no loss of sensitivity to dFdG, and co-incubation with up to 500 µM deoxycytidine failed to reverse its toxicity [1]. In contrast, gemcitabine (dFdC) is >10,000-fold less potent in dCK-deficient CCRF-CEM/dCK− cells compared with wild-type (IC50 >50,000 nM versus 20 nM) [2]. Activation by mitochondrial dGK (apparent Km = 16 µM for dFdG) explains this divergent behavior [3].
| Evidence Dimension | Cytotoxicity retention upon dCK loss |
|---|---|
| Target Compound Data | IC50 = 0.01 µM in wild-type CCRF-CEM; no shift in dCK-deficient cells; no rescue by 500 µM dCyd |
| Comparator Or Baseline | Gemcitabine (dFdC): IC50 shifts from 20 nM (wild-type) to >50,000 nM (dCK−/−) |
| Quantified Difference | >2,500-fold greater loss of potency for gemcitabine when dCK is absent; dFdG potency unchanged |
| Conditions | 72-h continuous incubation; human leukemia CCRF-CEM and CCRF-CEM/dCK− cell lines |
Why This Matters
Procurement of dFdG is essential for experimental models of dCK-deficient or gemcitabine-resistant malignancies, where dFdC and other dCK-dependent nucleosides are inactive.
- [1] Gandhi V, Mineishi S, Huang P, Yang Y, Chubb S, Chapman AJ, Nowak BJ, Hertel LW, Plunkett W. Difluorodeoxyguanosine: cytotoxicity, metabolism, and actions on DNA synthesis in human leukemia cells. Semin Oncol. 1995;22(4 Suppl 11):61-67. PMID: 7481847. View Source
- [2] Adema AD, van der Wiel A, Floor K, et al. A comparison of chemosensitivities of CCRF-CEM, CEM/dCK−, and CEM/ARAC8C cells to troxacitabine, gemcitabine, and cytarabine. Cancer Res. 2003;63(23):Abstract 5487. Data available at AACR Journals. View Source
- [3] Zhu C, Johansson M, Permert J, Karlsson A. Phosphorylation of anticancer nucleoside analogs by human mitochondrial deoxyguanosine kinase. Biochem Pharmacol. 1998;56(8):1035-1040. doi:10.1016/S0006-2952(98)00100-2. View Source
